molecular formula C24H29NO B156649 D4-abiraterone CAS No. 154229-21-7

D4-abiraterone

Cat. No.: B156649
CAS No.: 154229-21-7
M. Wt: 347.5 g/mol
InChI Key: GYJZZAJJENTSTP-NHFPKVKZSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: CB-7627 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxidized metabolites.

    Reduction: Formation of 3-keto-5α-abiraterone.

    Substitution: Formation of substituted derivatives of CB-7627.

Scientific Research Applications

Clinical Trials

Numerous studies have documented the efficacy of D4-abiraterone in clinical settings:

  • Phase III Trials : A pivotal trial demonstrated that abiraterone acetate (the prodrug form) significantly prolonged overall survival in mCRPC patients compared to placebo, with a median survival increase from 10.9 months to 14.8 months when combined with prednisone .
  • Dose Escalation Studies : Research indicated that increasing doses of abiraterone led to a corresponding rise in this compound levels, suggesting a potential dose-dependent efficacy relationship . For instance, escalating doses from 1,000 mg to 2,000 mg resulted in this compound levels increasing from 1.48 ng/mL to 4.0 ng/mL .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound maintains therapeutic levels despite lower systemic exposure to its parent compound, abiraterone. This phenomenon underscores the importance of understanding the drug's metabolism and its active metabolites in optimizing treatment regimens .

Case Study 1: Long-Term Response

A patient diagnosed with advanced prostate cancer experienced a significant reduction in PSA levels from 47 ng/mL at diagnosis to less than 0.1 ng/mL after three months on abiraterone therapy. This case exemplifies the long-term benefits of this compound in controlling disease progression and improving quality of life .

Case Study 2: Treatment Resistance

In another instance involving a cohort of patients with mCRPC who had previously undergone chemotherapy, this compound was associated with notable PSA declines (>50%) in over half of the participants. This highlights its potential effectiveness even in cases where traditional therapies had failed .

Comparative Data Table

Study/Trial NamePatient PopulationTreatment RegimenMedian Overall SurvivalNotable Findings
COU-AA-301mCRPC post-docetaxelAbiraterone + Prednisone vs Placebo14.8 months vs 10.9 monthsSignificant PSA reduction
LATITUDE TrialNewly diagnosed mHSPCAbiraterone + ADTImproved survival ratesEnhanced radiographic progression-free survival
STAMPEDE TrialHigh-risk localized prostate cancerAbiraterone + ADTIncreased survivalEstablished role in early intervention

Comparison with Similar Compounds

    Abiraterone: The parent compound of CB-7627, used in the treatment of prostate cancer.

    Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

Uniqueness of CB-7627: CB-7627 is unique due to its dual role as a steroidogenesis inhibitor and androgen receptor antagonist. Its potency in inhibiting CYP17A1 and its ability to act as a competitive antagonist of the androgen receptor make it a valuable compound in the treatment of prostate cancer .

Biological Activity

D4-abiraterone (D4A) is a metabolite of abiraterone acetate, a well-established treatment for metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of D4A, highlighting its mechanisms of action, comparative efficacy with abiraterone, and clinical implications based on recent research findings.

D4A exhibits a multifaceted mechanism of action that enhances its therapeutic potential against prostate cancer:

  • Inhibition of Steroidogenic Enzymes : D4A inhibits key enzymes involved in androgen synthesis, including:
    • CYP17A1 : Essential for the production of androgens.
    • 3β-Hydroxysteroid Dehydrogenase (3βHSD) : Involved in converting dehydroepiandrosterone (DHEA) to androstenedione.
    • 5α-Reductase (SRD5A) : Converts testosterone to dihydrotestosterone (DHT), a potent androgen .
  • Androgen Receptor Antagonism : D4A acts as a competitive antagonist of the androgen receptor (AR), similar to enzalutamide, which is significant given the role of AR signaling in prostate cancer progression .
  • Enhanced Potency : Research indicates that D4A is approximately ten times more potent than abiraterone in inhibiting 3βHSD activity, suggesting that D4A may provide superior antitumor effects .

Comparative Efficacy

Recent studies have demonstrated that D4A not only surpasses abiraterone in potency but also shows improved efficacy in preclinical models:

  • Xenograft Studies : In xenograft models, D4A exhibited more potent antitumor activity compared to abiraterone, indicating its potential as a more effective therapeutic agent .
  • Clinical Observations : D4A has been detected in the serum of patients undergoing treatment with abiraterone acetate, reinforcing the hypothesis that conversion to D4A contributes to the clinical efficacy observed with abiraterone therapy .

Case Studies and Clinical Trials

Several clinical trials and studies have evaluated the impact of D4A on patient outcomes:

  • Phase II Trials : In trials involving patients with mCRPC, those treated with abiraterone showed significant declines in prostate-specific antigen (PSA) levels. The conversion to D4A may enhance this effect, leading to improved progression-free survival rates .
  • Adverse Events : Comparative studies have also noted that while both abiraterone and enzalutamide are associated with adverse events leading to treatment discontinuation, the rates are relatively comparable, suggesting that both agents are tolerable but may differ in their side effect profiles depending on individual patient responses .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the biological activity and clinical implications of this compound:

Study/TrialKey Findings
D4A inhibits CYP17A1, 3βHSD, and SRD5A; more potent than abiraterone in blocking androgen synthesis.
Significant PSA declines observed in mCRPC patients treated with abiraterone; potential enhancement by D4A.
Detection of D4A in patient sera suggests conversion from abiraterone contributes to therapeutic efficacy.
Preclinical models show superior antitumor activity of D4A compared to abiraterone.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the formation of D4-abiraterone, and how can researchers validate its metabolic conversion in vitro?

this compound (D4A) is a secondary metabolite of abiraterone, generated via 3β-hydroxysteroid dehydrogenase (HSD3B)-mediated conversion. To validate this pathway, researchers should:

  • Use HSD3B isoform-overexpressing cell lines (e.g., LNCaP or VCaP) and quantify D4A levels via liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) .
  • Monitor enzyme kinetics using substrate depletion assays with abiraterone as the precursor .

Q. What methodological approaches are recommended for detecting this compound and its metabolites in biological samples?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key steps include:

  • Serum/tissue extraction with methyl tert-butyl ether, followed by reconstitution in methanol:water (50:50) .
  • Use of stable isotope-labeled internal standards (e.g., this compound) to correct for matrix effects .
  • Validation against calibration curves spiked into human serum to ensure quantitation limits of ≤1 nM .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Impervious gloves, safety goggles, and respirators (NIOSH-approved for particulates) to avoid respiratory irritation (H335 hazard) .
  • Storage : Stable at room temperature in inert atmospheres; incompatible with strong acids/oxidizers .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent drainage contamination .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in androgen receptor (AR) signaling impact experimental design?

D4A exhibits AR antagonist activity, but its metabolite 3-keto-5α-abiraterone acts as an AR agonist. To address this:

  • Perform dual-luciferase reporter assays in AR-positive cell lines (e.g., 22Rv1) to quantify transcriptional activity under varying D4A concentrations .
  • Co-administer 5α-reductase inhibitors (e.g., dutasteride) to block metabolite conversion and isolate D4A-specific effects .

Q. What mechanisms underlie resistance to this compound in castration-resistant prostate cancer (CRPC), and how can they be modeled experimentally?

Key resistance drivers include:

  • CYP17A1 upregulation : Quantify mRNA/protein levels in xenograft models post-treatment using qPCR and immunohistochemistry .
  • AR splice variants (AR-V7) : Employ RNA-seq or droplet digital PCR to detect splice variants in circulating tumor cells .
  • AKR1C3 activation : Overexpress AKR1C3 in CRPC cell lines (e.g., C4-2B) to study intracrine androgen synthesis via LC-MS/MS .

Q. How can researchers overcome AKR1C3-mediated resistance to this compound?

  • Pharmacological inhibition : Co-treat with indomethacin (10 µM) to block AKR1C3, reducing tissue androgens (testosterone, DHT) by >50% in xenografts .
  • Combination therapy : Pair abiraterone with MDV3100 (enzalutamide) to concurrently inhibit AR signaling and steroidogenesis .

Q. What experimental designs are optimal for studying this compound’s stability under varying physiological conditions?

  • Thermal stability : Incubate D4A at 37°C in PBS (pH 7.4) for 24–72 hours, followed by LC-MS/MS to assess degradation products .
  • Oxidative stress : Expose to H2O2 (1–10 mM) and monitor decomposition via high-resolution mass spectrometry .

Q. How can contradictions in toxicological data (e.g., incomplete carcinogenicity profiles) be addressed in preclinical studies?

  • Conduct Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenicity .
  • Use 2-year rodent carcinogenicity studies under ICH S1B guidelines, focusing on adrenal and hepatic tissues due to steroidogenic enzyme inhibition .

Q. What synergistic strategies enhance this compound efficacy in metastatic CRPC?

  • Radiotherapy combination : Administer 8 Gy × 1 fraction to oligoprogressive lesions, extending abiraterone progression-free survival by ~7 months .
  • Glucocorticoid modulation : Replace prednisone with dexamethasone (0.5 mg/day) to mitigate mineralocorticoid excess without activating mutant AR .

Q. How should researchers resolve discrepancies in this compound’s ecological impact data?

  • Perform OECD 301F biodegradation tests in aqueous media (28 days) to evaluate mineralization rates .
  • Use Daphnia magna acute toxicity assays (48-hour EC50) to assess aquatic risk, given the lack of available ecotoxicity data .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJZZAJJENTSTP-NHFPKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934961
Record name delta4-Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-21-7
Record name 17-(3-Pyridinyl)androsta-4,16-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-(3-Pyridyl)androsta-5,16-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta4-Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.4-ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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